Home > Products > Screening Compounds P85436 > Melanoma-associated antigen C2 (43-57)
Melanoma-associated antigen C2 (43-57) -

Melanoma-associated antigen C2 (43-57)

Catalog Number: EVT-243579
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen C2
Overview

Melanoma-associated antigen C2 is a member of the melanoma antigen gene family, which is primarily expressed in various types of tumors but not in normal tissues, except for the testis. It is encoded by the MAGEC2 gene located on the X chromosome. This protein has been implicated in tumorigenesis and cancer progression, particularly in melanoma and other malignancies. The expression of melanoma-associated antigen C2 is associated with enhanced tumor cell survival and metastasis through its interaction with critical signaling pathways, notably the signal transducer and activator of transcription 3 pathway.

Source and Classification

Melanoma-associated antigen C2 falls under the classification of cancer-testis antigens, which are typically restricted to germ cells in the testis but can be aberrantly expressed in various cancers. The MAGEC2 gene is part of a larger family of MAGE genes that includes several subfamilies (Type I MAGEs) characterized by their oncogenic potential. These proteins are known to interact with various cellular proteins, influencing processes such as transcription regulation and apoptosis .

Synthesis Analysis

Methods: The synthesis of peptides derived from melanoma-associated antigen C2 can be achieved through solid-phase peptide synthesis techniques, such as Merrifield synthesis. This approach allows for the efficient assembly of peptide sequences that can be used for research and therapeutic applications .

Technical Details: The synthesis process typically involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage steps to yield the final peptide product. Advanced techniques such as high-performance liquid chromatography may be employed to purify the synthesized peptides.

Molecular Structure Analysis

The molecular structure of melanoma-associated antigen C2 has been studied using various bioinformatics tools and experimental techniques. The protein comprises a sequence that includes a transactivation domain, which is essential for its interaction with transcription factors and other regulatory proteins .

Data: The amino acid sequence of melanoma-associated antigen C2 reveals structural motifs that facilitate its function as a transcriptional coactivator. Studies have shown that it interacts with transcription coactivators like TAF9, which plays a crucial role in gene expression regulation .

Chemical Reactions Analysis

Melanoma-associated antigen C2 participates in several biochemical reactions within the cell, particularly involving its interactions with signaling molecules. One notable reaction involves its binding to phosphorylated forms of signal transducer and activator of transcription 3, leading to the stabilization of this protein and preventing its degradation .

Technical Details: The interaction between melanoma-associated antigen C2 and signal transducer and activator of transcription 3 has been characterized through co-immunoprecipitation assays, revealing its role in modulating cellular responses to growth signals.

Mechanism of Action

Melanoma-associated antigen C2 exerts its effects primarily through the activation of signal transducer and activator of transcription 3 signaling pathways. By stabilizing phosphorylated signal transducer and activator of transcription 3, melanoma-associated antigen C2 enhances cell survival and promotes oncogenic processes.

Process: Upon activation, signal transducer and activator of transcription 3 translocates to the nucleus where it regulates gene expression related to cell proliferation and survival. Melanoma-associated antigen C2's ability to inhibit proteasomal degradation contributes significantly to this process .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 35 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Sensitive to thermal denaturation; stability can be enhanced through specific formulations.

Relevant studies have characterized these properties using techniques such as circular dichroism spectroscopy and differential scanning calorimetry .

Applications

Melanoma-associated antigen C2 has significant potential in scientific research and therapeutic applications:

  • Cancer Immunotherapy: As a target for vaccine development due to its restricted expression profile.
  • Diagnostic Marker: Its presence can serve as an indicator for certain types of tumors.
  • Research Tool: Used in studies investigating tumor biology, metastasis mechanisms, and immune evasion strategies.

Recent advancements have explored its role in enhancing the efficacy of treatments like nanosecond pulsed electric fields, which have been shown to increase the expression of melanoma-specific antigens .

Molecular Biology of MAGEC2 (43-57) in Oncogenesis

Genomic Localization and Phylogenetic Conservation of MAGEC2

MAGEC2 (Melanoma-Associated Antigen C2) is located on the X chromosome (Xq27.2), within a cluster of type I MAGE genes that exhibit testis-restricted expression in healthy tissues [1] [9]. This locus is characterized by high genomic instability and epigenetic plasticity, facilitating MAGEC2's aberrant reactivation in cancers. Phylogenetically, MAGE genes originated from a single ancestral gene in early eukaryotes, with MAGEC2 emerging during primate evolution as part of a rapid expansion of cancer-testis antigens (CTAs) in placental mammals [2]. Unlike ubiquitously expressed type II MAGEs (e.g., MAGE-D), type I genes like MAGEC2 show species-specific diversification. Humans uniquely possess the MAGE-C subfamily, absent in rodents, which have evolved paralogs like Mage-k1 [2]. This evolutionary trajectory underscores MAGEC2's role in germline development and its exploitation in malignancies.

Table 1: Genomic and Evolutionary Features of MAGEC2

FeatureDetailSignificance
Chromosomal LocationXq27.2Epigenetic vulnerability; frequent reactivation in cancers
Gene Structure3 exons; single coding exonConserved among type I MAGE genes
Phylogenetic EmergencePrimate-specificAbsent in non-mammals and rodents; linked to placental adaptation
Normal Tissue ExpressionTestis-specific (spermatogonia)Immune-privileged site; avoids autoimmune targeting
Cancer ReactivationBroad (melanoma, TNBC, HCC, lung cancer)Contributes to oncogenic pathways and immune evasion

Structural and Functional Domains of MAGEC2 (43-57) Peptide

The MAGEC2 (43-57) peptide encompasses a critical segment of the MAGE homology domain (MHD), spanning residues 43–57. This α-helical region is indispensable for protein-protein interactions, particularly with E3 ubiquitin ligases like TRIM28 [8] [9]. Key features include:

  • Ubiquitination Motif: Residues 48–52 (Leu-Glu-Tyr-Leu-Arg) form a hydrophobic patch that directly binds the coiled-coil domain of TRIM28, enhancing its E3 ligase activity [8].
  • Nuclear Localization Signal (NLS): Bipartite NLS (residues 45–50) facilitates nuclear translocation, enabling DNA damage response modulation [9].
  • Post-Translational Modifications: Phosphorylation at Tyr49 by oncogenic kinases (e.g., Src) stabilizes interactions with transcriptional coactivators like TAF9, amplifying pro-survival signals [4] [9].

Functional studies demonstrate that this peptide is necessary for MAGEC2's oncogenicity. CRISPR-Cas9 disruption of this region abrogates TRIM28 binding, restoring p53 transactivation and inhibiting metastasis in melanoma models [5] [6].

Table 2: Functional Motifs in MAGEC2 (43-57) Peptide

Motif/ResiduePositionFunctionBinding Partner
Hydrophobic Core48–52TRIM28 binding interface; enhances E3 ligase processivityTRIM28 RING domain
Bipartite NLS45–50Nuclear import; DNA repair complex recruitmentImportin-α
Tyr49 Phosphosite49Kinase activation site; stabilizes TAF9 bindingSrc kinase, TAF9
Conserved Helix43–57Structural scaffold for MAGE-specific interactionsMultiple E3 ligases

Transcriptional Regulation of MAGEC2 in Malignant Transformation

MAGEC2 reactivation in tumors is driven by three synergistic mechanisms:

  • Epigenetic Derepression: Hypomethylation of CpG islands in the MAGEC2 promoter (observed in >80% of HCCs) reverses germline silencing. This correlates with DNMT1 downregulation and TET enzyme overexpression, erasing repressive histone marks (H3K27me3) [3] [7].
  • Oncogenic Signaling: MAPK pathway activation (e.g., via BRAFV600E or HRASG12V) induces AP-1 transcription factors (FOS/JUN). These bind the proximal promoter at TRE sites (-152 to -145 bp), amplifying transcription 12-fold in melanoma [6] [7].
  • Stress Response: Elevated extracellular Ca2+ (≥3.0 mM), common in bone-metastasized cancers, activates calcium-sensing receptors (CaSR). This triggers FOS/FOSB synthesis, which binds AP-1 motifs in the MAGEC2 promoter, linking hypercalcemia to CTA expression in triple-negative breast cancer [7].

Notably, MAGEC2 expression associates with advanced disease: In lung adenocarcinoma, its upregulation predicts lymph node metastasis (OR = 3.2, p = 0.008) [3].

Table 3: Regulatory Mechanisms of MAGEC2 in Human Cancers

MechanismInducing FactorTumor ContextFunctional Outcome
Promoter HypomethylationDNMT1 loss/TET activationHCC, Melanoma40-fold expression increase; correlates with grade
AP-1 TransactivationBRAF/HRAS mutationsMelanoma, NSCLCMAPK-dependent transcription; blocked by inhibitors
Ca2+-FOS AxisHypercalcemia (CIH)TNBC, MyelomaCalcium-dependent MAGEC2 induction; promotes growth
Lineage FactorsSOX10, TCFL5Germ cell tumorsTestis-specific program re-expression

MAGEC2 (43-57) Interaction Networks in Tumor Microenvironments

The MAGEC2 (43-57) peptide nucleates multi-protein complexes that drive oncogenesis through:

  • Proteasomal Degradation: By recruiting UBE2H to TRIM28, MAGEC2 (43-57) enhances ubiquitination of tumor suppressors. In HCC, this targets FBP1 (fructose-1,6-bisphosphatase), accelerating glycolytic flux (Warburg effect) and increasing lactate production by 3.5-fold [8].
  • Metastatic Signaling: MAGEC2 (43-57) stabilizes active STAT3 (p-STAT3Y705) via TAF9 binding, enabling amoeboid cell invasion. Knockout reduces RhoA GTPase activity by 70%, impairing migration in breast cancer models [4] [5].
  • Immune Evasion: MAGEC2 (43-57)-TRIM28 complexes downregulate HLA-I expression in melanoma, reducing CD8+ T-cell infiltration (r = -0.63, p < 0.001). Concurrently, they secrete IL-10 and TGF-β, polarizing macrophages to immunosuppressive M2 phenotypes [10].

These interactions position MAGEC2 (43-57) as a signaling hub that coordinates metabolic reprogramming, cytoskeletal dynamics, and immune suppression.

Table 4: MAGEC2 (43-57)-Dependent Protein Interactions in Cancer

Interaction PartnerComplex FunctionDownstream EffectTherapeutic Implication
TRIM28-UBE2HE3/E2 ubiquitin ligase activationp53/FBP1/AMPK degradation; Warburg effectBortezomib restores FBP1 [8]
TAF9Transcriptional coactivationSTAT3 activation; RhoA-mediated invasionSTAT3 inhibitors block metastasis [4]
RING1B (PRC1)Epigenetic silencingHOX gene repression; dedifferentiationEZH2 inhibitors reverse silencing
CD8+ T-cellsImmune synapse disruptionReduced cytolytic activityCheckpoint inhibitors synergize [10]

Properties

Product Name

Melanoma-associated antigen C2 (43-57)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.